3,5-Dinitropyrid-4-one

概要

説明

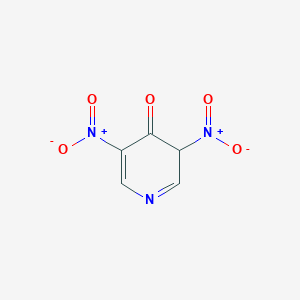

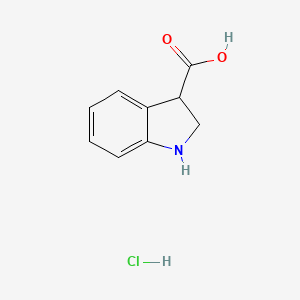

3,5-Dinitropyrid-4-one is a chemical compound with the molecular weight of 169.1 . It is also known as 3,5-dinitropyridine . The IUPAC name for this compound is 3,5-dinitropyridine .

Synthesis Analysis

The synthesis of 3,5-Dinitropyrid-4-one and its derivatives has been a subject of research in recent years . For instance, one study discussed the synthesis of metal compounds of Mn(II), Zn(II), and Cd(II) derived from dinitropyridone ligands including 3,5-dinitropyrid-4-one . Another study reported the synthesis of a novel energetic material, 2-(5-amino-2H-tetrazol-1-yl)-4-amine-3,5-dinitropyridine (ATDP), which decomposes at about 290 °C .

Molecular Structure Analysis

The molecular structure of 3,5-Dinitropyrid-4-one and its derivatives has been analyzed in several studies . For example, one study characterized nine metal compounds of Mn(II), Zn(II), and Cd(II) derived from dinitropyridone ligands including 3,5-dinitropyrid-4-one by elemental analysis, FT-IR, and partly by TG-DSC . These compounds were found to have octahedral structures consisting of four equatorial water molecules, and two nitrogen or oxygen donor ligands .

Chemical Reactions Analysis

The chemical reactions involving 3,5-Dinitropyrid-4-one have been studied . One study investigated the thermal stability of 2,6-Bis(picrylamino)-3,5-dinitropyridine (PYX), a highly thermostable explosive. The study found that volatile semi-products are formed during PYX thermal decomposition, which influence kinetic parameters of the decomposition reaction .

Physical And Chemical Properties Analysis

3,5-Dinitropyrid-4-one has been characterized by elemental analysis, FT-IR, and partly by TG-DSC . It has a melting point of 98-101°C .

科学的研究の応用

Synthesis and Structural Analysis

Synthesis and Crystal Structures : 3,5-Dinitropyrid-4-one (3,5-DNP) has been utilized in the synthesis and characterization of various metal complexes, particularly with rubidium and cesium. These complexes have been studied for their structural properties using techniques like FT-IR, TG-DTG, and X-ray single-crystal diffraction analysis. The research highlights the unique coordination sphere around metal centers, showcasing the potential of 3,5-DNP in the construction of multi-dimensional networks, possibly useful in materials science and catalysis (Zhang et al., 2008).

Amination Studies : 3,5-Dinitropyridine, a derivative of 3,5-DNP, has been explored for amination with liquid ammonia and potassium permanganate. This process leads to the formation of various mono-, di-, and triamino-substituted compounds, indicating the versatility of 3,5-DNP derivatives in organic synthesis and the potential for creating novel organic compounds (Woźniak et al., 1993).

Self-Condensation for Novel Compounds : Research has demonstrated the effective use of 3,5-DNP in the self-condensation of β-formyl-β-nitroenamines, leading to the formation of 3,5-dinitro-1,4-dihydropyridines (DNDHPs). This method does not require special reagents or conditions, offering a straightforward approach to synthesize DNDHPs, which can be further functionalized for various applications (Nakaike et al., 2014).

Alkaline Earth Metal Complexes : 3,5-DNP has been utilized in the synthesis of new alkaline-earth metal compounds. These compounds have been characterized for their crystal structures and thermal behaviors, revealing insights into the binding patterns and hydrogen bonding in these complexes. Such research can aid in understanding metal-ligand interactions in coordination chemistry (Zhou et al., 2008).

作用機序

While specific information on the mechanism of action of 3,5-Dinitropyrid-4-one was not found, studies have analyzed the mechanisms of related compounds . For instance, one study discussed the structures of three compounds, Mn(4DNP)2(H2O)4, Zn(4DNPO)2(H2O)4, and Cd(4DNPO)2(H2O)4, which are derived from dinitropyridone ligands including 3,5-dinitropyrid-4-one .

Safety and Hazards

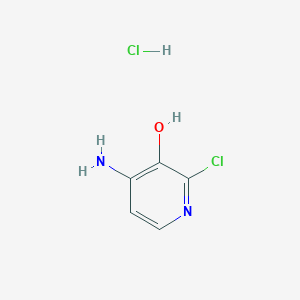

The safety data sheet for 2-Chloro-3,5-dinitropyridine, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and can cause skin irritation, serious eye irritation, and specific target organ toxicity (respiratory system) .

将来の方向性

While specific future directions for 3,5-Dinitropyrid-4-one were not found, there are ongoing research efforts in the field of energetic materials, including those based on pyridine derivatives . These studies are exploring various aspects such as molecular design, properties, detection methods, and applications of these materials .

特性

IUPAC Name |

3,5-dinitro-3H-pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3O5/c9-5-3(7(10)11)1-6-2-4(5)8(12)13/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPIXDIXXOMMDEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC=C(C(=O)C1[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4(1H)-Pyridinone, 3,5-dinitro- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-amino-7-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B3249838.png)

![6-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine](/img/structure/B3249887.png)

![tert-Butyl N-{[4-(bromomethyl)cyclohexyl]methyl}carbamate](/img/structure/B3249903.png)